

Application Notes and Protocols for Aminophenyl Pyrazolones in Drug Discovery

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Compound of Interest

Compound Name: *5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one*

CAS No.: 103755-57-3

Cat. No.: B1294024

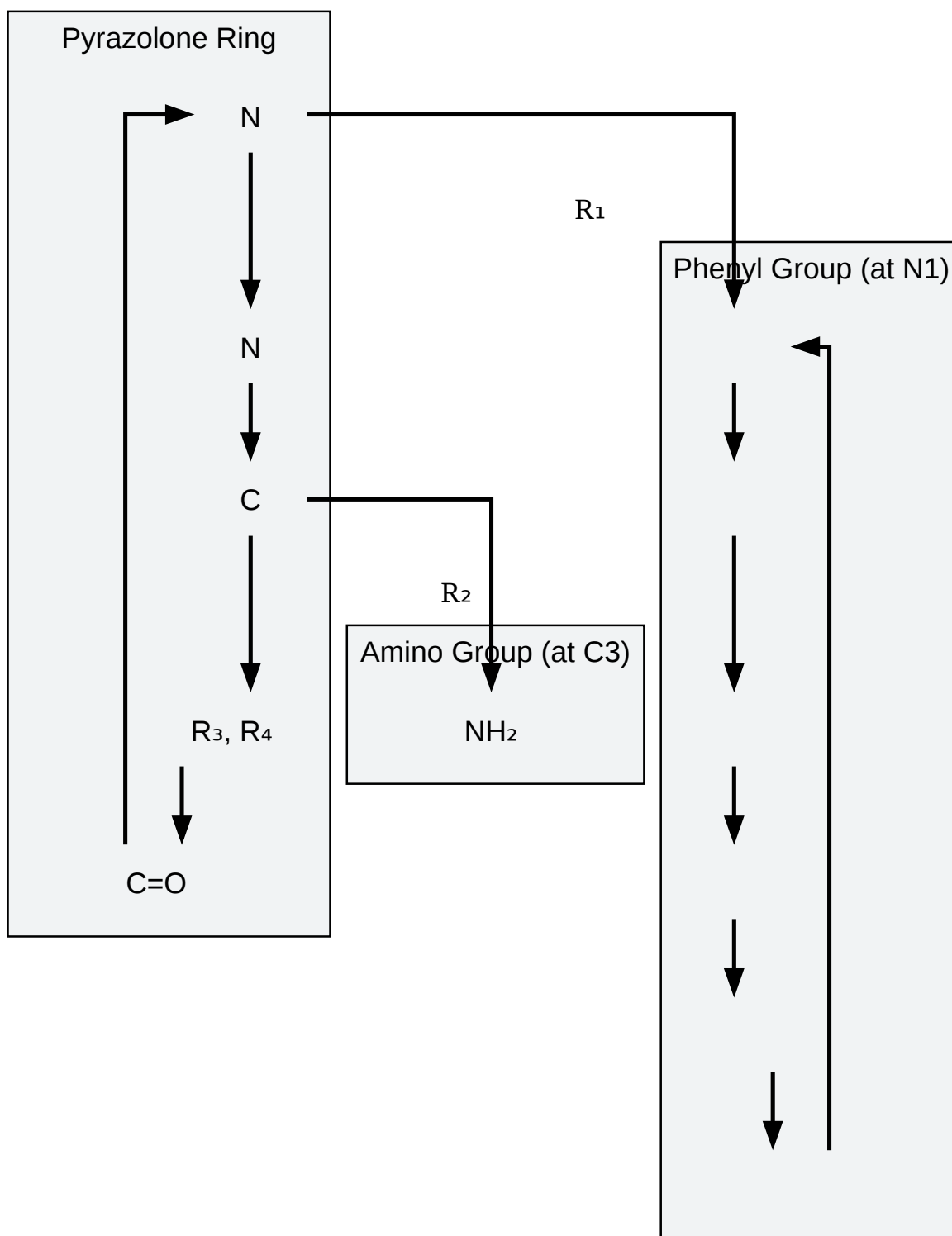
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A Senior Application Scientist's Guide to Patent Literature and Methodologies

Introduction: The Versatility of the Aminophenyl Pyrazolone Scaffold

The aminophenyl pyrazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable range of biological activities. Initially finding use as couplers in color photography processes, these compounds have been extensively explored in the pharmaceutical industry, leading to a rich patent literature landscape.^[1] Their synthetic tractability and ability to be decorated with various functional groups allow for precise modulation of their physicochemical properties and target engagement. This guide synthesizes key findings from patent literature to provide researchers, scientists, and drug development professionals with detailed application notes and actionable protocols for leveraging this versatile scaffold. We will delve into its applications in kinase inhibition, neurodegenerative disease, and anti-inflammatory pathways, supported by methodologies extracted and adapted from key patents.

Core Structure of 1-Phenyl-3-amino-5-pyrazolone



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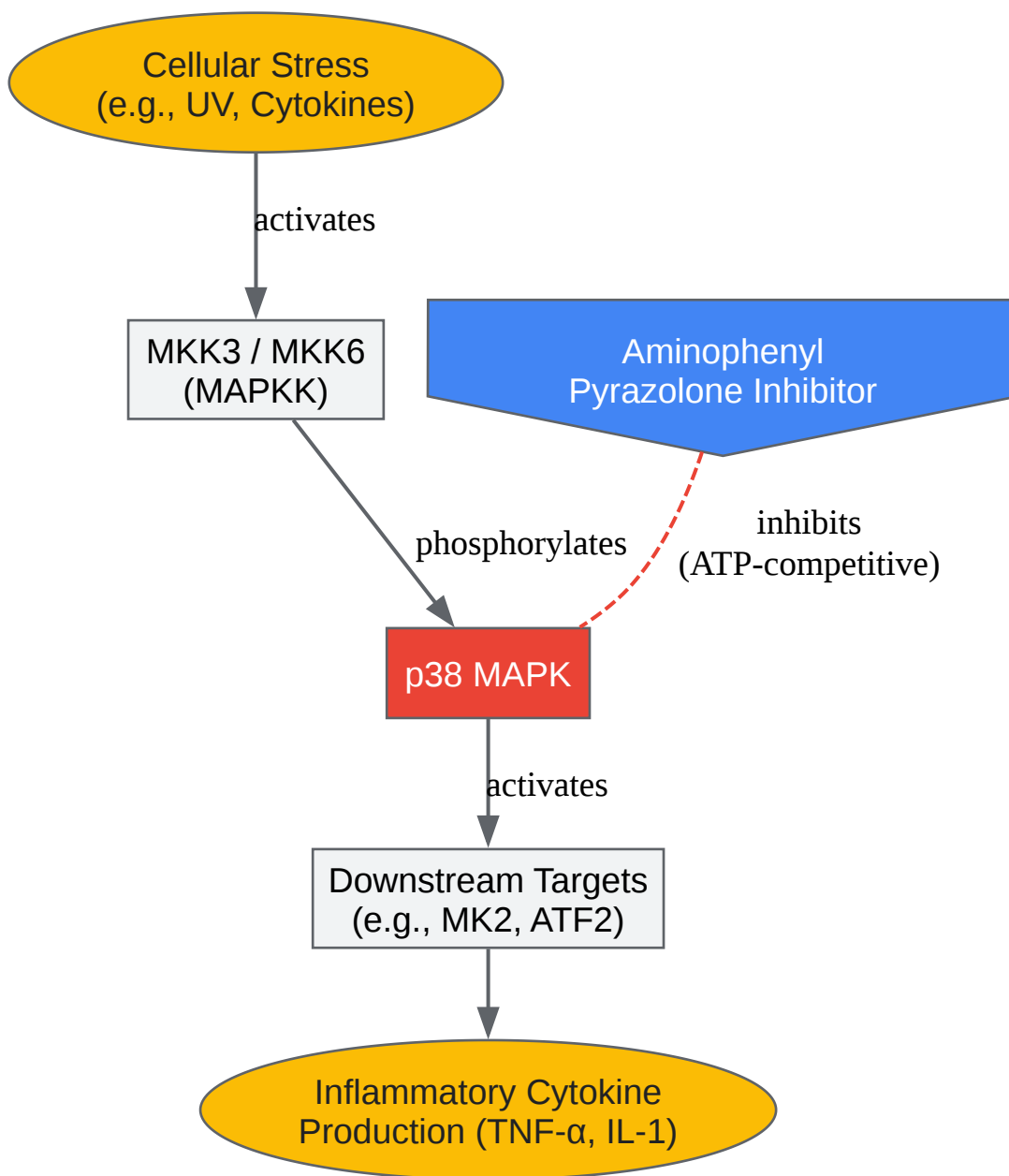
Caption: General scaffold of a substituted aminophenyl pyrazolone.

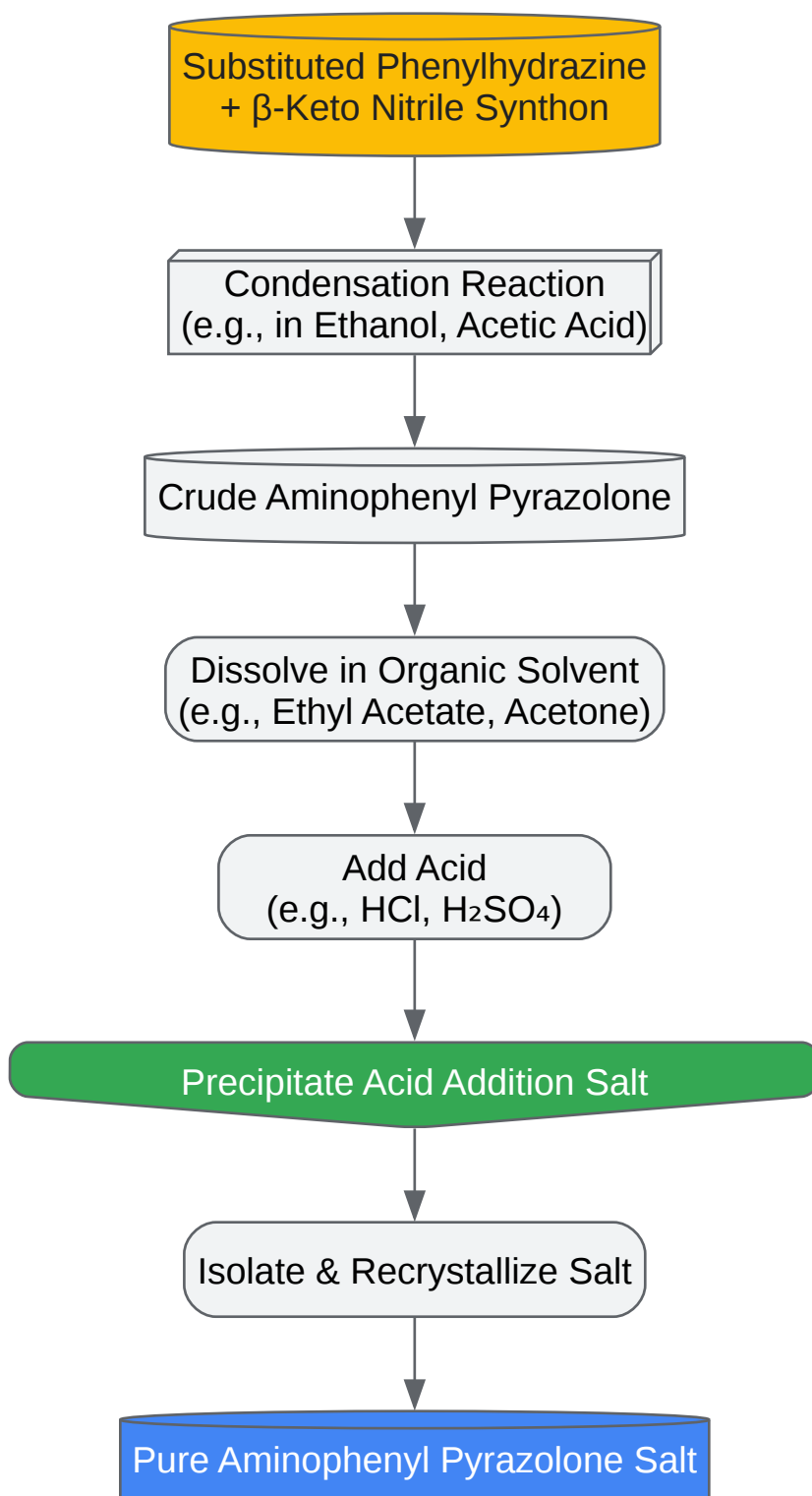
Application I: Kinase Inhibition in Oncology and Inflammation

A significant portion of the patent literature focuses on aminophenyl pyrazolones as potent inhibitors of various protein kinases. Deregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions.[2][3] The pyrazolone core often serves as a hinge-binding motif, crucial for its interaction with the ATP-binding pocket of these enzymes.

Mechanism of Action: Aminophenyl pyrazolone derivatives have been patented as inhibitors of several key kinases, including p38 MAP kinase, Checkpoint Kinase 1 (CHK1), and cyclin-dependent kinases (CDKs).[2][4][5] Inhibition of p38 kinase, for example, blocks the downstream production of pro-inflammatory cytokines like TNF- α , making these compounds valuable for treating inflammatory diseases such as rheumatoid arthritis.[5] In oncology, inhibiting kinases like CDKs or CHK1 can halt the cell cycle progression of cancer cells, leading to apoptosis or cell growth arrest.[2][4]

Illustrative Signaling Pathway: p38 MAPK Inhibition





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Caption: General workflow for synthesis and purification via salt formation.

Protocol 3: General Synthesis of 1-(4-Nitrophenyl)-3-amino-5-pyrazolone

This protocol is adapted from early foundational patents and demonstrates a less drastic method for preparing aminopyrazolones from sensitive hydrazines. [1] A. Principle: This method involves the condensation of p-nitrophenylhydrazine with ethyl (β -ethoxy- β -imino)propionate. The reaction proceeds under milder conditions (steam bath) compared to older methods requiring high temperatures, making it suitable for hydrazines with sensitive substituents like the nitro group. [1] B. Materials:

- p-Nitrophenylhydrazine
- Ethyl (β -ethoxy- β -imino)propionate
- Ethanol
- Pyridine (optional, as a solvent/base catalyst) [1]* Sodium Ethylate (for subsequent cyclization if needed)
- Hydrochloric acid (for acidification)
- Round-bottom flask with reflux condenser
- Steam bath or heating mantle
- Büchner funnel and filter paper

C. Step-by-Step Methodology:

- Reactant Mixing: In a round-bottom flask, combine p-nitrophenylhydrazine (1 mole equivalent) and ethyl (β -ethoxy- β -imino)propionate (1 mole equivalent).
- Heating: Gently heat the mixture on a steam bath for 2-3 hours. [1] A solvent such as pyridine can be used if the reactants are solid. [1] The mixture will typically darken and may become a thick slurry.

- Isolation of Intermediate (if applicable): If an intermediate precipitates upon cooling, it can be collected by filtration.
- Cyclization: The intermediate (or the entire crude reaction mixture) is then treated to induce cyclization. A common method described is refluxing with a solution of sodium ethylate in ethanol for approximately one hour. [1]5. Precipitation: After reflux, cool the reaction mixture. Add water to dissolve the sodium salt of the product, forming a clear solution.
- Acidification: Slowly acidify the solution with hydrochloric acid. The desired 1-(4-nitrophenyl)-3-amino-5-pyrazolone will precipitate as a solid.
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
- Drying: Dry the product in a vacuum oven. Characterize the final product by melting point, NMR, and mass spectrometry.

Protocol 4: Purification by Acid Addition Salt Crystallization

This protocol is based on patent WO2011076194A1 and is an effective method for purifying crude pyrazole products. [6] A. Principle: Many aminopyrazoles are basic and can form stable, crystalline salts with mineral or organic acids. These salts often have different solubility profiles than the free base or impurities, allowing for effective purification by crystallization.

B. Materials:

- Crude aminophenyl pyrazolone
- Organic Solvent (e.g., acetone, ethanol, ethyl acetate)
- Acid (e.g., concentrated HCl, H₂SO₄, or an organic acid like p-toluenesulfonic acid)
- Stir plate and magnetic stir bar
- Filtration apparatus

C. Step-by-Step Methodology:

- **Dissolution:** Dissolve the crude pyrazole product in a suitable organic solvent with gentle heating and stirring. Use a minimal amount of solvent to ensure the solution is near saturation.
- **Acidification:** While stirring, add the selected acid dropwise. The patent specifies using at least equimolar amounts of the acid. [6]The acid addition salt will begin to precipitate.
- **Crystallization:** Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to maximize crystal formation. Continue stirring for 1-2 hours.
- **Isolation:** Collect the crystalline salt by vacuum filtration.
- **Washing:** Wash the crystals on the filter with a small amount of the cold organic solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified pyrazole acid addition salt under vacuum. The purity can be checked by HPLC or melting point analysis.

Conclusion

The patent landscape for aminophenyl pyrazolones reveals a scaffold of enduring value in drug discovery. From their initial applications, they have evolved into sophisticated modulators of critical biological pathways. Their success as kinase inhibitors in oncology and inflammation is well-documented, and emerging applications in neurodegeneration demonstrate their continued potential. The straightforward and adaptable synthesis protocols further enhance their appeal for constructing libraries for high-throughput screening. For researchers and drug development professionals, the rich history and diverse applications detailed in the patent literature provide a solid foundation for designing the next generation of aminophenyl pyrazolone-based therapeutics.

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